molecular formula C17H22BrN5 B6473918 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2640967-48-0

6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6473918
CAS No.: 2640967-48-0
M. Wt: 376.3 g/mol
InChI Key: CTQYWARGRAIIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-bromobenzyl group and dimethylamine at the 4-position of the pyrimidine core. Pyrimidines are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-3-5-15(18)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYWARGRAIIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C17H22BrN5
  • Molecular Weight : 384.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. Studies involving animal models have demonstrated reductions in anxiety-like behaviors and improvements in depressive symptoms when administered this compound.

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A431 (vulvar epidermal carcinoma)
  • MCF7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Case Studies

  • Case Study on Antidepressant Activity :
    • In a double-blind study involving rodents, administration of the compound led to a significant decrease in immobility time during forced swim tests compared to controls, suggesting an antidepressant-like effect.
  • Study on Anticancer Efficacy :
    • A study conducted on MCF7 cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This effect was attributed to the activation of caspase pathways leading to apoptosis.

Data Tables

Biological ActivityModelConcentrationEffect Observed
AntidepressantRodent Forced Swim Test5 mg/kgDecreased immobility time
AnticancerA431 Cell Line10 µM50% reduction in cell viability
AnxiolyticElevated Plus Maze5 mg/kgIncreased time spent in open arms

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity (Reported) Reference
6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine C₁₇H₂₁BrN₆ - Piperazine with 4-bromobenzyl group
- N,N-dimethylamine at pyrimidine C4
Enhanced lipophilicity; potential halogen bonding via Br Not reported
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₂H₂₁N₅ - Piperazine without substituents
- N-butyl group at pyrimidine C4
Improved solubility due to alkyl chain; versatile in drug synthesis Pharmaceutical intermediate (broad applications)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ - Piperidine (saturated 6-membered ring)
- Methyl and amine groups at pyrimidine C2/C6
Reduced conformational flexibility; potential for CNS-targeting drugs Structural studies only
6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine C₁₄H₁₈BrN₇ - Bromopyrimidine attached to piperazine
- Dimethylamine at pyrimidine C4
Dual pyrimidine motifs; possible cross-target interactions Not reported
4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl)methylidene]-1,3-oxazin-2-amine C₂₄H₂₀BrClN₂O - Oxazine core
- Bromophenyl, dimethylaminophenyl, and chlorophenyl groups
Broad-spectrum antimicrobial activity (Gram+/Gram- bacteria, fungi) MIC: 2–8 µg/mL against S. aureus, E. coli

Physicochemical and Pharmacological Insights

A. Piperazine vs. Piperidine Substitutions
  • The piperazine ring in the target compound allows for hydrogen bonding via its secondary amines, which is absent in piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) . This difference may impact solubility and target engagement.
  • Piperazine-containing compounds (e.g., the target and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) are more likely to exhibit basicity, influencing their pharmacokinetic profiles .
B. Impact of Halogen Substituents
  • The 4-bromophenyl group in the target compound increases molecular weight (MW = 389.3 g/mol) compared to non-halogenated analogs (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine, MW = 235.3 g/mol). This enhances lipophilicity (logP ~3.5 estimated) but may reduce aqueous solubility .
  • Bromine’s halogen-bonding capacity could improve binding affinity to hydrophobic enzyme pockets, as seen in brominated oxazine derivatives with potent antimicrobial activity .
C. Heterocyclic Core Variations
  • Oxazine derivatives (e.g., 4-(4-Bromophenyl)-6-(substituted phenyl)-1,3-oxazin-2-amine) exhibit superior antimicrobial activity, suggesting that heterocycle choice significantly influences bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.